Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate: is an organic compound characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate typically involves the chlorosulfonation of methyl 2,6-difluorobenzoate. The process can be summarized as follows:
Starting Material: Methyl 2,6-difluorobenzoate.
Reagent: Chlorosulfonic acid (ClSO₃H).
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often below 0°C, to prevent decomposition and side reactions. The mixture is stirred for several hours to ensure complete chlorosulfonation.
The reaction can be represented by the following equation:
C8H6F2O2+ClSO3H→C8H5ClF2O4S+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The compound can be reduced to form corresponding sulfonamides or sulfides.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfides: Result from reduction reactions.
Sulfonic Acids: Produced through hydrolysis.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate is used as an intermediate for the preparation of various fluorinated compounds. Its reactivity makes it a valuable building block for complex molecule synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of materials with specific characteristics.
Mechanism of Action
The mechanism by which Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorosulfonyl)-4-methoxybenzoate
- Methyl 3-(chlorosulfonyl)benzoate
- Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and reactivity. This distinguishes it from other chlorosulfonyl benzoates, which may lack fluorine atoms or have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O4S/c1-15-8(12)6-4(10)2-3-5(7(6)11)16(9,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXLQYYVFBACFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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